molecular formula C3H4ClN3O2 B2640702 3H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 2365418-30-8

3H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B2640702
CAS RN: 2365418-30-8
M. Wt: 149.53
InChI Key: VSXMTPJRUSCFQG-UHFFFAOYSA-N
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Description

3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound with the molecular formula C3H3N3O2 . It is also known as 1H-1,2,3-Triazole-4-carboxylic acid . This compound is a part of the triazole family, which are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a triazole ring attached to a carboxylic acid group . The average mass of the molecule is 113.075 Da and the monoisotopic mass is 113.022530 Da .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 132-136 °C . The molecular formula is C3H3N3O2, and it has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .

Scientific Research Applications

Safety and Hazards

The compound has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . Therefore, the development of new synthetic methodologies and the exploration of its biological activities could be potential future directions .

properties

IUPAC Name

2H-triazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMTPJRUSCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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